tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate
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Overview
Description
tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, a methyl group, and a phenyl group attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate starting materials under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of N-Boc-protected anilines.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the carbamate group can undergo hydrolysis under acidic or basic conditions. These interactions influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hydroxy and phenyl groups.
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate: Similar structure but with a different substitution pattern.
tert-Butyl [(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate: Contains a chloro group, which alters its reactivity and applications.
Uniqueness
tert-Butyl (1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications. The presence of both hydroxy and phenyl groups enhances its utility in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-3-methyl-1-phenylbutan-2-yl)carbamate |
InChI |
InChI=1S/C16H25NO3/c1-11(2)13(17-15(19)20-16(3,4)5)14(18)12-9-7-6-8-10-12/h6-11,13-14,18H,1-5H3,(H,17,19) |
InChI Key |
RKEKGZLASIGHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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